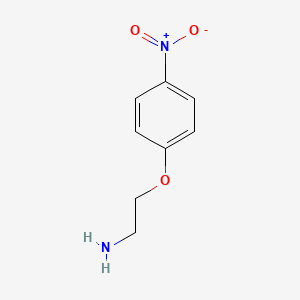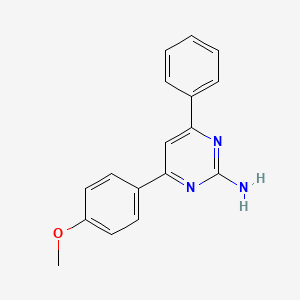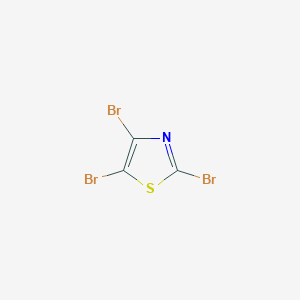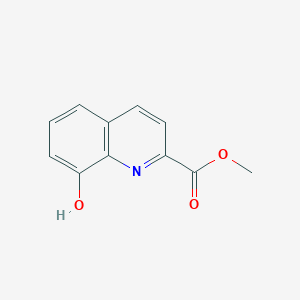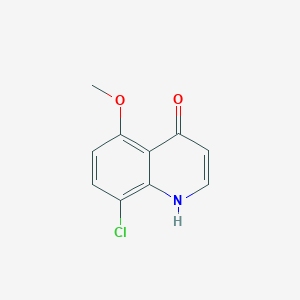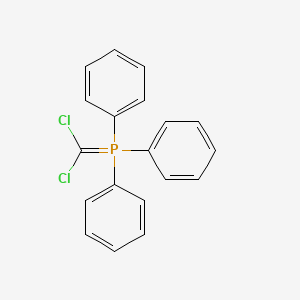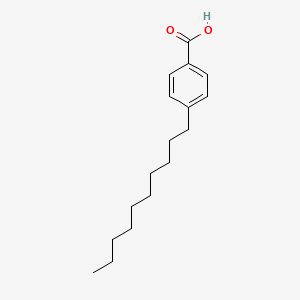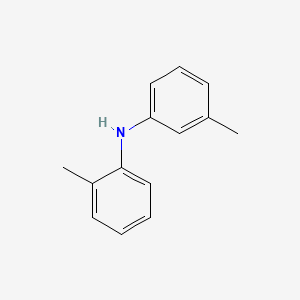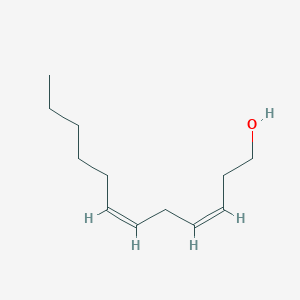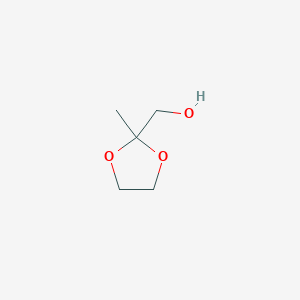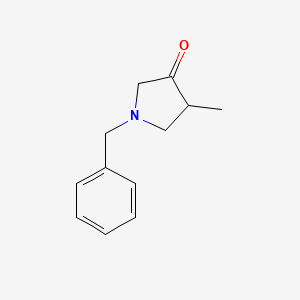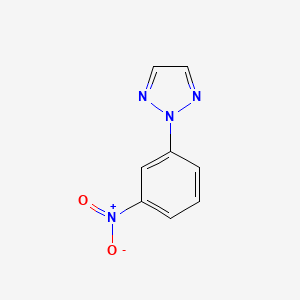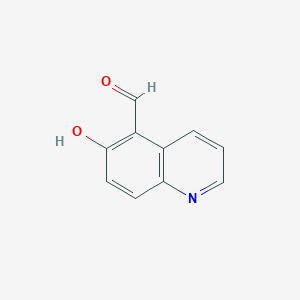
6-羟基喹啉-5-甲醛
描述
6-Hydroxyquinoline-5-carbaldehyde is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the 6th position and an aldehyde group at the 5th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
科学研究应用
6-Hydroxyquinoline-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in the development of pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
6-Hydroxyquinoline-5-carbaldehyde is a derivative of the 8-hydroxyquinoline (8-HQ) nucleus . Compounds containing the 8-HQ nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
It’s known that the presence of a methyl group facilitates oxidation . This suggests that the compound may interact with its targets through redox reactions, leading to changes in the cellular environment.
Biochemical Pathways
8-hq derivatives have been shown to interfere with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could influence the compound’s bioavailability and efficacy.
Result of Action
The electrochemical properties of similar compounds have been studied, and a strong correlation between the chemical structure and obtained reduction and oxidation potentials was found . This suggests that the compound may induce redox reactions in cells, leading to various cellular effects.
Action Environment
The action of 6-Hydroxyquinoline-5-carbaldehyde can be influenced by various environmental factors. For instance, its electrochemical properties, and thus its ability to induce redox reactions, can be affected by the presence of a methyl group . Additionally, its pharmacokinetic properties, such as its absorption and distribution, can be influenced by factors like pH and the presence of other compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyquinoline-5-carbaldehyde can be achieved through several methods. One common approach involves the Reimer-Tiemann reaction, which uses chloroform and a strong base to introduce the formyl group at the desired position . Another method is the Vilsmeier-Haack reaction, which employs N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to achieve formylation . The Duff reaction, which uses hexamethylenetetramine (HMTA) and acetic acid, is also employed for the formylation of quinoline derivatives .
Industrial Production Methods
Industrial production of 6-Hydroxyquinoline-5-carbaldehyde typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. The Vilsmeier-Haack reaction is often preferred due to its high efficiency and relatively mild reaction conditions .
化学反应分析
Types of Reactions
6-Hydroxyquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The hydroxyl group can participate in substitution reactions, such as the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alcohols, alkyl halides
Major Products Formed
Oxidation: 6-Hydroxyquinoline-5-carboxylic acid
Reduction: 6-Hydroxyquinoline-5-methanol
Substitution: Various esters and ethers depending on the substituents used
相似化合物的比较
6-Hydroxyquinoline-5-carbaldehyde can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Known for its strong metal-chelating properties and use in medicinal chemistry.
6-Methoxyquinoline-5-carbaldehyde: Similar structure but with a methoxy group instead of a hydroxyl group, leading to different chemical reactivity and applications.
Quinoline-5-carbaldehyde: Lacks the hydroxyl group, resulting in different chemical properties and uses.
The uniqueness of 6-Hydroxyquinoline-5-carbaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
6-hydroxyquinoline-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-8-7-2-1-5-11-9(7)3-4-10(8)13/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVJXIJXRIXXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543848 | |
| Record name | 6-Hydroxyquinoline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77717-71-6 | |
| Record name | 6-Hydroxyquinoline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

